molecular formula C6H13ClN2 B2830863 2-(Dimethylamino)butanenitrile hydrochloride CAS No. 2126177-17-9

2-(Dimethylamino)butanenitrile hydrochloride

Cat. No.: B2830863
CAS No.: 2126177-17-9
M. Wt: 148.63
InChI Key: CMYMTYXQCJTVCZ-UHFFFAOYSA-N
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Description

Dimethylaminoethyl chloride hydrochloride is a compound that has some similarities with the requested compound. It is a hydrochloride obtained by combining 2-dimethylaminoethyl chloride with one molar equivalent of hydrochloric acid .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other reagents. For example, 2-dimethylaminoethyl chloride hydrochloride can be synthesized from dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, FTIR, and others .


Chemical Reactions Analysis

The Mannich reaction is a common reaction involving dimethylamine, which could be relevant to the compound you’re interested in .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the density, viscosity, and specific heat capacity of a compound can be measured .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, dimethylamine solution is considered hazardous and can cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. For example, polymersomes made from diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene are being studied for potential use in drug delivery systems or as nanoreactors .

Properties

IUPAC Name

2-(dimethylamino)butanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-4-6(5-7)8(2)3;/h6H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYMTYXQCJTVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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